Fmoc-Glu(OtBu)-OPfp
Overview
Description
“Fmoc-Glu(OtBu)-OPfp” is a selectively protected building block used for library synthesis or the preparation of γ-glutamyl peptides by Fmoc SPPS . It is the standard reagent for coupling glutamic acid into peptide sequences .
Synthesis Analysis
The synthesis of “Fmoc-Glu(OtBu)-OPfp” involves several steps. One method involves the coupling of Fmoc-Glu-OAll and Arg(Pbf)-OtBu to form Fmoc-Glu(Arg(Pbf)-OtBu)-OAll . Another method involves the use of a decoppering agent and solvent to obtain Glu(OtBu), followed by the addition of the Fmoc group protection reagent .Molecular Structure Analysis
The molecular structure of “Fmoc-Glu(OtBu)-OPfp” can be found in various chemical databases .Chemical Reactions Analysis
“Fmoc-Glu(OtBu)-OPfp” is used in solid-phase peptide synthesis and protein semi-synthesis for site-specific modification of peptides and proteins . It is also used in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-Glu(OtBu)-OPfp” can be found in various chemical databases .Scientific Research Applications
Controlled Aggregation Properties of Modified Single Amino Acids : This study focused on the self-assembled structure formed by Fmoc-Glu(OtBu)-OH and related compounds. It was found that Fmoc-Glu(OtBu)-OH assembled into spheres at different concentrations and temperatures. These self-assembled structures have potential applications in designing novel nanoarchitectures for various fields including material chemistry, bioscience, and biomedical applications (Gour et al., 2021).
Facile SPS of Peptides with C-terminal Asn and Gln : This research introduced a method for preparing peptides with asparagine or glutamine termini using Fmoc-Asp-OtBu and Fmoc-Glu(OtBu) for peptide amide synthesis. This approach is significant in peptide chemistry (Breipohl et al., 2009).
Synthesis of Cyclic Peptides Containing a δ-Sugar Amino Acid : This study involved the use of Fmoc-protected δ-sugar amino acid, including Fmoc-Glu(OtBu), for synthesizing cyclic peptides. These cyclic peptides were evaluated as artificial receptors, highlighting the compound's role in the synthesis of bioactive molecules (Billing & Nilsson, 2005).
Solid-Phase Glycopeptide Synthesis : This research utilized building blocks like Nα-Fmoc-Tyr(Bz4-α-D-Glc)-OPfp, which is similar in structure to Fmoc-Glu(OtBu)-OPfp, for synthesizing glycopeptides. These glycopeptides were tested as substrates for specific biochemical processes (Jansson et al., 1996).
Cyclodextrin-Assisted Glycan Chain Extension : This study enhanced the solubility of protected amino acid glycans, including Fmoc-Thr(GalNAcα1)-OtBu, which is structurally related to Fmoc-Glu(OtBu)-OPfp, for enzymatic glycosylation. This method has implications in the synthesis of complex biomolecules (Dudziak et al., 2000).
A Paclitaxel-Conjugated Adenovirus Vector for Targeted Drug Delivery : This research used Fmoc-Glu(OtBu)-OH linkers to create a prodrug for targeted cancer treatment, demonstrating the compound's role in drug delivery systems (Shan et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDYQYOPUBOMTR-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459315 | |
Record name | Fmoc-Glu(OtBu)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(OtBu)-OPfp | |
CAS RN |
86061-04-3 | |
Record name | 5-(1,1-Dimethylethyl) 1-(2,3,4,5,6-pentafluorophenyl) N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86061-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-Glu(OtBu)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-L-glutaminsäure-¿-t.-butylester pentafluorphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.